molecular formula C45H49NO6 B12081936 1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-

1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-

Cat. No.: B12081936
M. Wt: 699.9 g/mol
InChI Key: YSNORSVADGYGAD-ZODWYXBRSA-N
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Description

1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, methoxy, and ester groups. Its unique configuration makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)- involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the piperidine ring, followed by the introduction of the hydroxy and methoxy groups. The final steps involve the esterification process to form the phenylmethyl ester. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The ester group may facilitate the compound’s transport across cell membranes, enhancing its bioavailability. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Compared to other similar compounds, 1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)- stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:

Properties

Molecular Formula

C45H49NO6

Molecular Weight

699.9 g/mol

IUPAC Name

benzyl (3R,4R,5S)-3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-(trityloxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C45H49NO6/c1-34(29-49-2)30-50-31-36-23-25-37(26-24-36)43-38(27-46(28-42(43)47)44(48)51-32-35-15-7-3-8-16-35)33-52-45(39-17-9-4-10-18-39,40-19-11-5-12-20-40)41-21-13-6-14-22-41/h3-26,34,38,42-43,47H,27-33H2,1-2H3/t34-,38-,42-,43-/m0/s1

InChI Key

YSNORSVADGYGAD-ZODWYXBRSA-N

Isomeric SMILES

C[C@@H](COC)COCC1=CC=C(C=C1)[C@H]2[C@@H](CN(C[C@@H]2O)C(=O)OCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC(COC)COCC1=CC=C(C=C1)C2C(CN(CC2O)C(=O)OCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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